molecular formula C12H13N3O B1517903 N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 1156039-45-0

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B1517903
CAS No.: 1156039-45-0
M. Wt: 215.25 g/mol
InChI Key: MKHZUGOKPRLJJG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Weight : 215.25 g/mol
  • InChI Key : MKHZUGOKPRLJJG-UHFFFAOYSA-N

The compound is characterized by a benzodiazole ring system, which is known for its diverse biological activities.

This compound likely interacts with various receptors in the central nervous system. Compounds with similar structures often act as antagonists or modulators at their target sites. The specific biochemical pathways influenced by this compound could include:

  • Receptor Activity : Modulation of neurotransmitter receptors.
  • Cellular Function : Alterations in cellular signaling pathways.

Pharmacokinetics

Similar compounds have shown extensive first-pass metabolism, which can significantly affect bioavailability. The pharmacokinetic profile of this compound may involve:

  • Absorption : Potentially variable based on formulation.
  • Distribution : Likely distributed throughout body tissues.
  • Metabolism : Subject to metabolic pathways that may alter its efficacy.

Environmental Factors

The biological activity of this compound can be influenced by environmental conditions such as pH and temperature, which can affect its stability and efficacy in biological systems.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. For instance:

CompoundMIC (μg/mL)Activity
Ethambutol1.2Positive control
Isoniazid0.25Positive control
This compoundNDNot determined

In studies involving mycobacterial species, alterations in the compound's structure significantly impacted its antimicrobial activity, indicating that specific functional groups are crucial for efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzodiazole derivatives indicates that modifications at specific positions can enhance or diminish biological activity. For example, the introduction of aliphatic groups or amide functionalities has been shown to significantly influence the potency against various targets .

Properties

IUPAC Name

N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(13-6-8-1-2-8)9-3-4-10-11(5-9)15-7-14-10/h3-5,7-8H,1-2,6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHZUGOKPRLJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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